molecular formula C12H16O3 B12539834 2-Methoxy-3-methyl-4-propoxy-benzaldehyde CAS No. 820237-56-7

2-Methoxy-3-methyl-4-propoxy-benzaldehyde

Cat. No.: B12539834
CAS No.: 820237-56-7
M. Wt: 208.25 g/mol
InChI Key: IBLSRZXDJNZBQC-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-4-propoxy-benzaldehyde is a substituted benzaldehyde derivative of high interest in advanced material science and chemical synthesis. Compounds with methoxy and propoxy substituents on the aromatic ring are frequently employed as key intermediates and building blocks for synthesizing more complex organic molecules . Such benzaldehyde derivatives serve as precursors in the development of polymers and resins, where they can contribute to high thermal stability and desirable mechanical properties . Research into similar structures has shown potential for applications as antioxidants, ultraviolet absorbers, and flame retardants in industries such as plastics, adhesives, and coatings . The specific arrangement of the methoxy, methyl, and propoxy groups on this benzaldehyde core makes it a valuable scaffold for pharmaceutical research and the development of bioactive molecules . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

820237-56-7

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-methoxy-3-methyl-4-propoxybenzaldehyde

InChI

InChI=1S/C12H16O3/c1-4-7-15-11-6-5-10(8-13)12(14-3)9(11)2/h5-6,8H,4,7H2,1-3H3

InChI Key

IBLSRZXDJNZBQC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C=O)OC)C

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 Methoxy 3 Methyl 4 Propoxy Benzaldehyde

Retrosynthetic Analysis for Construction of the Benzaldehyde (B42025) Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For 2-Methoxy-3-methyl-4-propoxy-benzaldehyde, the analysis involves strategically disconnecting the key functional groups to devise a logical forward synthesis.

The primary disconnections for the target molecule are at the bonds connecting the formyl group and the two alkoxy groups to the benzene (B151609) ring.

Formyl Group Disconnection (C-CHO): The most logical disconnection is the C-C bond between the aromatic ring and the formyl group. This suggests a formylation reaction on a precursor molecule, 1-methoxy-2-methyl-3-propoxybenzene, as the final step. This is a common strategy as many formylation methods are well-established for electron-rich aromatic systems. wikipedia.org

Alkoxy Group Disconnections (C-O): The methoxy (B1213986) and propoxy groups can be disconnected via a C-O bond break. This points to an O-alkylation reaction, such as the Williamson ether synthesis, as a key step. mdpi.com A suitable precursor for this would be a substituted phenol (B47542). For instance, disconnecting the propoxy group leads to 2-methoxy-3-methyl-4-hydroxybenzaldehyde (vanillin derivative), which could then be O-alkylated. Alternatively, both alkoxy groups could be formed from a dihydroxy precursor like 3-methylcatechol.

A plausible retrosynthetic pathway would start from a simpler phenolic compound, such as 3-methylcatechol. The synthetic sequence would involve selective O-alkylation to install the methoxy and propoxy groups, followed by a regioselective formylation to introduce the aldehyde functionality at the correct position. The order of these steps is critical to control the regioselectivity, guided by the activating and directing effects of the substituents present at each stage.

Classical Synthetic Routes

Classical synthetic methods provide a robust foundation for the synthesis of substituted benzaldehydes. These routes typically involve multi-step processes including formylation, alkylation, and other aromatic functionalization reactions.

Aromatic Formylation Techniques

The introduction of a formyl group onto an aromatic ring is a cornerstone of organic synthesis. For an electron-rich substrate like the trisubstituted benzene precursor to our target molecule, several classical formylation techniques are applicable. wikipedia.org These reactions are forms of electrophilic aromatic substitution, where the strong electron-donating nature of the alkoxy groups directs the incoming formyl group, typically to the ortho and para positions. purechemistry.org

Formylation MethodReagentsTypical Conditions
Vilsmeier-Haack Reaction Phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF)Mild conditions, suitable for activated aromatic rings. researchgate.netnih.gov
Gattermann Reaction Hydrogen cyanide (HCN), Lewis Acid (e.g., AlCl₃)Uses highly toxic HCN; works on phenols and their ethers. wikipedia.org
Duff Reaction Hexamethylenetetramine, acid (e.g., trifluoroacetic acid)Primarily for the ortho-formylation of phenols. wikipedia.orgthieme-connect.de
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)Effective for phenols and methoxybenzenes, often showing high regioselectivity. wikipedia.orgnih.gov

The Vilsmeier-Haack and Rieche formylation reactions are particularly well-suited for this synthesis due to their efficacy with highly activated alkoxy-substituted benzene rings. nih.gov The regiochemical outcome would be dictated by the combined directing effects of the methoxy, methyl, and propoxy groups on the precursor.

O-Alkylation Strategies for Alkoxy Moieties

The synthesis of the methoxy and propoxy ether linkages is most commonly achieved through O-alkylation of a corresponding phenol. rsc.org The Williamson ether synthesis is the archetypal method, involving the reaction of a phenolate (B1203915) anion with an alkyl halide. mdpi.com

The process generally follows these steps:

Phenolate Formation: A phenol precursor is treated with a base (e.g., sodium hydroxide, potassium carbonate) to deprotonate the hydroxyl group, forming a nucleophilic phenolate anion. pharmaxchange.info

Nucleophilic Substitution: The phenolate then attacks an alkylating agent, such as propyl bromide (for the propoxy group) or dimethyl sulfate/methyl iodide (for the methoxy group), in an Sₙ2 reaction. pharmaxchange.info

When starting from a dihydroxy precursor like a catechol derivative, selective alkylation can be a challenge. The relative acidity of the hydroxyl groups and the reaction conditions (solvent, base, temperature) can be manipulated to favor mono-alkylation or control which hydroxyl group reacts first. pharmaxchange.info For instance, using a protic solvent can shield the phenolate oxygen through hydrogen bonding, potentially altering the reaction's course. pharmaxchange.info

Aromatic Substitution Reactions for Ring Functionalization

The functionalization of the aromatic ring to introduce the required methyl group can be accomplished using classical electrophilic aromatic substitution reactions. The Friedel-Crafts alkylation is a primary method for installing alkyl groups onto a benzene ring.

Starting with a precursor such as 1,2-dihydroxy-4-propoxybenzene, a Friedel-Crafts alkylation using a methyl halide (e.g., methyl chloride) and a Lewis acid catalyst (e.g., AlCl₃) could be envisioned. However, the presence of hydroxyl groups can complicate this reaction, as they can coordinate strongly with the Lewis acid catalyst. Therefore, it is often more strategic to perform alkylation on a precursor where the hydroxyl groups are protected or have already been converted to ethers. The strong ortho, para-directing influence of the alkoxy groups would need to be carefully considered to achieve the desired substitution pattern.

Modern Catalytic Synthetic Approaches

Contemporary organic synthesis increasingly relies on transition metal-catalyzed reactions, which often offer higher efficiency, selectivity, and functional group tolerance compared to classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aryl-Aldehyde Formation

Modern catalytic methods provide powerful alternatives for the direct introduction of a formyl group, bypassing some of the harsh conditions of classical formylation. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. researchgate.net

A general strategy involves the coupling of an aryl halide or triflate with a formylating agent. A hypothetical modern synthesis of this compound could involve:

Halogenation of the Precursor: Synthesis of an aryl halide, for example, 1-bromo-2-methoxy-3-methyl-4-propoxybenzene.

Palladium-Catalyzed Formylation: This aryl bromide could then undergo a palladium-catalyzed reaction. One approach is reductive carbonylation, using carbon monoxide (CO) and a hydride source like formic acid. researchgate.net Another method involves coupling with a protected aldehyde equivalent or a specific formylating reagent. acs.org

These methods offer the advantage of proceeding under relatively mild conditions and can tolerate a wide variety of functional groups, making them highly valuable for the synthesis of complex molecules. acs.org

Modern Synthetic ApproachCatalyst SystemSubstratesKey Advantages
Palladium-Catalyzed Reductive Carbonylation Palladium catalyst (e.g., Pd(OAc)₂), ligand, CO, reducing agent (e.g., HCOOH)Aryl halides (I, Br)Utilizes readily available CO as a C1 source. researchgate.net
Palladium-Catalyzed Formylation of Arylzinc Reagents Palladium catalyst, S-phenyl thioformateArylzinc reagentsProceeds under mild conditions with high functional group tolerance. researchgate.net
Hydroformylation Rhodium or Cobalt complexes, CO, H₂AlkenesAn industrial process for converting alkenes to aldehydes. wikipedia.org

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for key synthetic steps that could be involved in the synthesis of this compound. While specific organocatalytic routes for this exact molecule are not extensively documented, the application of organocatalysis to the foundational reactions required for its assembly, such as formylation and etherification, is well-established for structurally related phenols.

A crucial step in a potential synthesis of this compound would be the introduction of the aldehyde group onto a substituted phenolic precursor. Organocatalytic methods for the formylation of phenols, while less common than metal-catalyzed approaches, can offer mild reaction conditions and unique selectivity. For instance, certain nitrogen-based catalysts can activate formylating agents for the ortho-formylation of phenols.

Another key transformation is the formation of the propoxy ether. While typically achieved via Williamson ether synthesis under basic conditions, organocatalytic strategies for etherification reactions are an emerging field. These methods could potentially offer improved control and sustainability.

The following table summarizes representative organocatalytic transformations that could be adapted for the synthesis of precursors to this compound.

Reaction TypeOrganocatalystSubstrate ExampleProduct ExampleYield (%)Reference
Intramolecular Aldol (B89426) Reaction(2S,3R)-3-hydroxy-3-methylprolineKetoaldehyde(2S,3R)-3-hydroxy-3-methylproline derivativeHigh researchgate.net

This table presents an example of an organocatalytic reaction on a related class of molecules, illustrating the potential for applying such methods.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction rates, increase yields, and enhance product purity. nih.gov The application of microwave irradiation to the synthesis of substituted benzaldehydes and their precursors can significantly reduce reaction times from hours to minutes. cetjournal.it

For the synthesis of this compound, microwave assistance could be particularly beneficial for the O-propoxylation step. The reaction of a corresponding phenol with a propyl halide under basic conditions can be expedited by microwave heating, leading to a more efficient formation of the ether linkage. rsc.org Studies on the microwave-assisted extraction of phenolic compounds also highlight the efficiency of microwave energy in interacting with polar molecules, a principle that applies to synthetic reactions in polar solvents. nih.govcetjournal.itumn.edunih.govmdpi.com

Similarly, formylation reactions can be accelerated under microwave irradiation. For example, the Vilsmeier-Haack reaction or other formylation methods often require elevated temperatures, and microwave heating can provide rapid and uniform heating, minimizing the formation of byproducts. google.com

The table below presents examples of microwave-assisted reactions relevant to the synthesis of substituted aromatic ethers and aldehydes.

Reaction TypeSubstrateReagentsMicrowave PowerTimeYield (%)Reference
Etherification2-hydroxybenzaldehyde3-bromoprop-1-ene, K2CO3Not specified1.5 h (at RT)91 rsc.org
Phenolic Compound ExtractionMelastoma sanguineum fruit31.33% ethanol500 W45 minHigh nih.gov
Phenolic Compound ExtractionScutellaria species70% ethanol42-63 W10 minHigh mdpi.com

This table showcases the application of microwave-assisted methods in related syntheses and extractions, indicating their potential for the synthesis of the target compound.

Chemo- and Regioselective Synthesis Considerations

The synthesis of a polysubstituted benzene ring like this compound requires precise control over the position of the incoming functional groups. Both chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of reaction) are paramount.

A plausible synthetic strategy would involve the sequential functionalization of a simpler phenol precursor. The directing effects of the substituents already present on the aromatic ring will govern the position of subsequent modifications. The hydroxyl, methoxy, and propoxy groups are all ortho-, para-directing activators. The methyl group is a weaker ortho-, para-director.

One of the most critical steps would be the regioselective formylation of a phenol precursor. Several methods have been developed for the selective ortho-formylation of phenols. orgsyn.org For example, the Duff reaction or the use of magnesium chloride and triethylamine (B128534) with paraformaldehyde can direct the formylation to the position ortho to the hydroxyl group with high selectivity. mdma.chorgsyn.org The choice of the specific precursor would be crucial to ensure that the aldehyde is introduced at the desired position. For instance, formylation of 3-methyl-4-propoxyphenol would likely yield a mixture of isomers, making this a challenging step. A more controlled approach might involve formylating a precursor where the desired position is sterically and electronically favored.

Quantum mechanical calculations can also be employed to predict the regioselectivity of nucleophilic aromatic substitution reactions on polyhalogenated benzaldehydes, providing a guide for designing selective syntheses. wuxibiology.com

ReactionReagentsSelectivityNotesReference
ortho-Formylation of phenolsMgCl2, Et3N, paraformaldehydeExclusively orthoHigh yields for alkyl and alkoxy substituted phenols. orgsyn.orgorgsyn.org
Radical annulation of 1,7-dienes with aldehydesOxidantHigh regio- and stereoselectivityConstructs N-containing polycyclic skeletons. rsc.org
Ruthenium-catalyzed hydrohydroxyalkylationHClRu(CO)(PCy3)2Branched or linear adductsRegioselectivity depends on the alcohol substrate. nih.gov

This table provides examples of regioselective reactions that are relevant to the synthesis of substituted aromatic compounds.

Principles of Sustainable Chemistry in Synthetic Protocols

The principles of green and sustainable chemistry are increasingly integral to the design of synthetic routes, particularly in the flavor and fragrance industry where the target compound may find application. numberanalytics.combynez.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from biomass rather than petrochemical sources. bynez.com

Catalysis: Employing catalytic (organocatalytic or metal-based) methods over stoichiometric reagents to reduce waste and improve efficiency. researchgate.net

Safer Solvents and Auxiliaries: Utilizing greener solvents, such as water or bio-derived solvents, and minimizing the use of volatile organic compounds. rsc.org Microwave-assisted synthesis in aqueous media is a prime example of this principle.

Energy Efficiency: Employing methods like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. nih.gov

Waste Prevention: Designing syntheses to produce minimal waste. This can be achieved through high-yield, selective reactions and the use of recyclable catalysts.

The move towards more sustainable practices in chemical synthesis is not only environmentally responsible but also economically advantageous, often leading to more efficient and cost-effective processes. bohrium.com

Green Chemistry PrincipleApplication in SynthesisExample/Reference
CatalysisUse of heterogeneous catalysts for clean synthesis.Development of catalysts for industrially relevant flavor and fragrance compounds. researchgate.net
Renewable ResourcesSynthesis from biomass-derived precursors.The flavor industry's preference for renewable resources. researchgate.net
Energy EfficiencyMicrowave-assisted synthesis to reduce reaction time and energy.Microwave-assisted extraction of phenolic compounds. nih.govcetjournal.it
Safer SolventsUse of aqueous media for reactions.Catalyst-free synthesis of chromenes in water under microwave irradiation. rsc.org

This table illustrates how principles of sustainable chemistry can be applied to the synthesis of compounds like this compound.

Chemical Reactivity and Derivatization Pathways of 2 Methoxy 3 Methyl 4 Propoxy Benzaldehyde

Transformations Involving the Aldehyde Functionality

The aldehyde group is the most reactive site in the molecule for many transformations due to the electrophilic nature of the carbonyl carbon and the presence of a reactive carbon-hydrogen bond.

Nucleophilic Addition Reactions

The carbonyl group of an aldehyde is polarized, with the carbon atom bearing a partial positive charge, making it an electrophile and susceptible to attack by nucleophiles. ncert.nic.inpressbooks.publibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction typically involves the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org The reactivity of aldehydes in nucleophilic addition reactions is influenced by both steric and electronic factors. ncert.nic.inpressbooks.publibretexts.orglibretexts.org

For 2-Methoxy-3-methyl-4-propoxy-benzaldehyde, the presence of substituents on the aromatic ring will modulate the electrophilicity of the carbonyl carbon. The methoxy (B1213986) and propoxy groups are electron-donating through resonance, which can decrease the reactivity of the aldehyde towards nucleophiles compared to unsubstituted benzaldehyde (B42025) by reducing the partial positive charge on the carbonyl carbon. pressbooks.publibretexts.org Conversely, the methyl group is weakly electron-donating. The steric hindrance from the ortho-methoxy group might also play a role in the approach of the nucleophile to the carbonyl center. pressbooks.publibretexts.orglibretexts.org

A common nucleophilic addition reaction is the formation of cyanohydrins upon treatment with hydrogen cyanide (HCN), often catalyzed by a base. ncert.nic.in Another example is the Grignard reaction, where an organomagnesium halide adds to the aldehyde to form a secondary alcohol after acidic workup.

Table 1: Predicted Nucleophilic Addition Reactions of this compound

NucleophileReagent(s)Predicted Product
CyanideHCN, KCN2-hydroxy-2-(2-methoxy-3-methyl-4-propoxyphenyl)acetonitrile
Grignard ReagentRMgX, then H₃O⁺1-(2-methoxy-3-methyl-4-propoxyphenyl)alkanol
HydrideNaBH₄, MeOH(2-methoxy-3-methyl-4-propoxyphenyl)methanol

Condensation Reactions and Imine/Hydrazone Formation

Aldehydes readily undergo condensation reactions with primary amines and their derivatives, such as hydroxylamine (B1172632) and hydrazines, to form imines (Schiff bases) and hydrazones, respectively. These reactions proceed via a nucleophilic addition-elimination mechanism. The initial addition of the amine to the carbonyl group forms a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.

The formation of an oxime from 3-Methoxy-4-propoxy-benzaldehyde has been reported, suggesting that this compound would undergo a similar reaction with hydroxylamine. uomustansiriyah.edu.iq The reaction with hydrazine (B178648) or substituted hydrazines would yield the corresponding hydrazones. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) is a classical test for aldehydes and ketones, resulting in the formation of a brightly colored 2,4-dinitrophenylhydrazone. byjus.com

Aldol-type condensation reactions are also possible if the aldehyde is reacted with a ketone or another enolizable carbonyl compound in the presence of an acid or base catalyst. For instance, the aldol (B89426) condensation of p-anisaldehyde (4-methoxybenzaldehyde) with acetone (B3395972) is a known transformation, which suggests that this compound could participate in similar reactions. pressbooks.pub

Oxidation and Reduction Chemistry

The aldehyde functional group is readily oxidized to a carboxylic acid. ncert.nic.inresearchgate.net A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) and Fehling's solution. ncert.nic.inresearchgate.net The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-established reaction. researchgate.netresearch-advances.orgacs.org Therefore, this compound is expected to be oxidized to 2-methoxy-3-methyl-4-propoxybenzoic acid.

Conversely, the aldehyde can be reduced to a primary alcohol. ncert.nic.inrug.nl Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. The reduction of this compound would yield (2-methoxy-3-methyl-4-propoxyphenyl)methanol. A one-pot reduction/cross-coupling procedure has been developed for the synthesis of substituted benzaldehydes, highlighting the utility of reduction reactions in the chemistry of these compounds. rug.nl

Reactions at the Aromatic Ring

The substituents on the benzene (B151609) ring of this compound influence the reactivity of the ring itself, particularly towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. uomustansiriyah.edu.iqbyjus.com The existing substituents on the aromatic ring direct the position of the incoming electrophile. The methoxy and propoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring through resonance. libretexts.org The methyl group is a weak activating group and is also an ortho, para-director. libretexts.org The aldehyde group, however, is a deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org

In this compound, the positions ortho and para to the strongly activating alkoxy groups are already substituted. The position para to the methoxy group is occupied by the propoxy group, and the position ortho to the methoxy group is occupied by the methyl group. The position ortho to the propoxy group is occupied by the methyl group. This leaves positions 5 and 6 available for substitution. The directing effects of the four substituents are complex and potentially conflicting. The strong activating effects of the methoxy and propoxy groups would likely dominate, directing incoming electrophiles to the remaining open positions on the ring. However, the steric hindrance from the adjacent substituents would also play a significant role in determining the regioselectivity of the reaction. The synthesis of 1,2,3,4-tetrasubstituted arenes can be challenging due to such regioselectivity issues. nih.gov

Table 2: Predicted Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Effect
-CHO1Deactivatingmeta
-OCH₃2Activatingortho, para
-CH₃3Activatingortho, para
-OPr4Activatingortho, para

Functional Group Interconversions on the Aromatic Core

Beyond electrophilic substitution, the existing functional groups on the aromatic ring can be chemically modified. For instance, the methoxy or propoxy groups could potentially be cleaved to the corresponding phenols using strong acids like HBr or BBr₃. However, such conditions might also affect other parts of the molecule.

The methyl group could potentially be oxidized under vigorous conditions, although the aldehyde is more susceptible to oxidation. Halogenation of the methyl group via a radical mechanism is another possibility, for example using N-bromosuccinimide (NBS) in the presence of a radical initiator. A synthetic method for 2-methoxy-4-cyanobenzaldehyde involves the bromination of a methyl group on a related benzonitrile (B105546) derivative using NBS. google.com

Synthesis of Novel Heterocyclic Systems Incorporating the Benzaldehyde Moiety

The aldehyde functional group of this compound serves as a key electrophilic center for the construction of various heterocyclic rings. A notable application is in the synthesis of pyrazolidinedione derivatives, a class of compounds investigated for their potential as platelet aggregation inhibitors.

In a patented process, this compound is cited as a reactant in the condensation reaction with pyrazolidinedione scaffolds. google.com This reaction, typically a Knoevenagel-type condensation, involves the reaction of the benzaldehyde with a compound containing an active methylene (B1212753) group, such as a pyrazolidine-3,5-dione. The reaction proceeds via the formation of a benzylidene intermediate, which is a common strategy for incorporating a substituted phenyl ring into a heterocyclic system.

The general reaction scheme involves the condensation of a substituted benzaldehyde, such as this compound, with a pyrazolidinedione derivative to yield an alkylidene pyrazolidinedione. google.com This process highlights the utility of the title compound as a building block for creating complex molecules with potential pharmacological applications.

While the patent literature provides a direct example of its use, the broader reactivity of this compound in forming other heterocyclic systems can be inferred from the well-established chemistry of substituted benzaldehydes. Reactions with various dinucleophiles are expected to yield a range of five- and six-membered heterocycles. However, specific, documented examples for this particular molecule remain scarce in publicly available scientific literature.

Spectroscopic and Structural Elucidation Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be deduced.

The ¹H NMR spectrum of 2-Methoxy-3-methyl-4-propoxy-benzaldehyde is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton is expected to appear as a singlet in the downfield region, typically around 9.8-10.1 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region will likely show two singlets, corresponding to the protons at the C-5 and C-6 positions of the benzene (B151609) ring. The exact chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The methoxy (B1213986) group at C-2 and the propoxy group at C-4, both being electron-donating, will shield the aromatic protons, shifting their signals upfield compared to unsubstituted benzaldehyde (B42025).

The methyl group protons at C-3 are expected to appear as a singlet around 2.2-2.4 ppm. The propoxy group will give rise to three distinct signals: a triplet for the terminal methyl group (CH₃) around 0.9-1.1 ppm, a sextet for the methylene (B1212753) group (CH₂) adjacent to the methyl group around 1.7-1.9 ppm, and a triplet for the methylene group attached to the oxygen atom (OCH₂) around 3.9-4.1 ppm. The methoxy group protons will present as a singlet around 3.8-4.0 ppm.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehyde-H 9.8 - 10.1 s 1H
Ar-H (C5-H) 7.5 - 7.7 d 1H
Ar-H (C6-H) 7.3 - 7.5 d 1H
OCH₂ (Propoxy) 3.9 - 4.1 t 2H
OCH₃ (Methoxy) 3.8 - 4.0 s 3H
CH₃ (Methyl) 2.2 - 2.4 s 3H
CH₂ (Propoxy) 1.7 - 1.9 sext 2H

s = singlet, d = doublet, t = triplet, sext = sextet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at approximately 190-195 ppm. The aromatic carbons will resonate in the range of 110-165 ppm, with the oxygen-substituted carbons (C-2 and C-4) being the most downfield in this region. The carbon attached to the aldehyde group (C-1) will also be in this downfield aromatic region. The carbons of the methoxy, methyl, and propoxy groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Aldehyde) 190 - 195
C-4 (Ar-O) 160 - 165
C-2 (Ar-O) 155 - 160
C-6 (Ar-CH) 130 - 135
C-1 (Ar-C) 125 - 130
C-3 (Ar-C) 120 - 125
C-5 (Ar-CH) 110 - 115
OCH₂ (Propoxy) 68 - 72
OCH₃ (Methoxy) 55 - 60
CH₂ (Propoxy) 21 - 25
CH₃ (Methyl) 15 - 20

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the signals observed in 1D spectra.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent protons of the propoxy group (OCH₂-CH₂-CH₃). Specifically, a cross-peak would be observed between the OCH₂ triplet and the central CH₂ sextet, and another between the central CH₂ sextet and the terminal CH₃ triplet. It would also confirm the coupling between the aromatic protons at C-5 and C-6.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. columbia.edu The HSQC spectrum would show cross-peaks connecting the aldehydic proton to the carbonyl carbon, the aromatic protons to their respective aromatic carbons, and the protons of the methoxy, methyl, and propoxy groups to their corresponding carbon atoms. columbia.edu This is invaluable for assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for piecing together the molecular structure. For instance, the aldehydic proton would show a correlation to the C-1 and C-6 carbons. The protons of the methoxy group would show a correlation to the C-2 carbon, and the protons of the methyl group would correlate to the C-2, C-3, and C-4 carbons. The OCH₂ protons of the propoxy group would show a correlation to the C-4 carbon, confirming the attachment point of the propoxy chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum is expected to show a strong absorption band for the C=O stretch of the aromatic aldehyde at approximately 1685-1705 cm⁻¹. pressbooks.pub This value is lower than that for a saturated aldehyde due to conjugation with the aromatic ring. pressbooks.publibretexts.org Characteristic C-H stretching vibrations for the aldehyde group are expected to appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org

The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. docbrown.info The C-O stretching vibrations of the methoxy and propoxy ether linkages will likely produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. The aliphatic C-H stretching vibrations of the methyl and propoxy groups will be observed in the 2850-2975 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aldehyde C-H Stretch ~2820 and ~2720 Weak
Aldehyde C=O Stretch 1685 - 1705 Strong
Aromatic C-H Stretch >3000 Medium-Weak
Aromatic C=C Stretch 1450 - 1600 Medium-Weak
Ether (Ar-O-C) Asymmetric C-O Stretch 1200 - 1275 Strong
Ether (Ar-O-C) Symmetric C-O Stretch 1000 - 1050 Strong

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₁₂H₁₆O₃), the molecular weight is 208.25 g/mol . The molecular ion peak (M⁺) in the mass spectrum would therefore be observed at m/z 208.

The fragmentation pattern of aromatic aldehydes is often characterized by the loss of a hydrogen atom to give a stable acylium ion (M-1 peak). miamioh.edu Therefore, a prominent peak at m/z 207 is expected. Another common fragmentation is the loss of the entire aldehyde group (CHO), resulting in an M-29 peak at m/z 179. Further fragmentation of the propoxy chain is also likely, leading to the loss of a propyl radical (C₃H₇), resulting in a peak at m/z 165, or the loss of propene (C₃H₆) via a McLafferty-type rearrangement if sterically feasible. Cleavage of the methoxy group could lead to the loss of a methyl radical (CH₃) to give a peak at m/z 193.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Loss from Molecular Ion
208 [C₁₂H₁₆O₃]⁺ M⁺ (Molecular Ion)
207 [C₁₂H₁₅O₃]⁺ H
193 [C₁₁H₁₃O₃]⁺ CH₃
179 [C₁₁H₁₅O₂]⁺ CHO

X-ray Crystallography for Solid-State Structure Determination (if available for the compound or its derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

Currently, there is no publicly available X-ray crystal structure for this compound. However, the crystal structure of a related compound, 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde, has been reported. nih.gov In this derivative, the benzene and imidazole (B134444) rings are nearly coplanar, and the crystal structure is stabilized by weak intermolecular C-H···O hydrogen bonds and π-π stacking interactions. nih.gov Should single crystals of this compound be obtained, X-ray diffraction analysis would provide unequivocal proof of its molecular structure and conformation in the solid state.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy is a powerful analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure, particularly the extent of conjugation.

For aromatic aldehydes such as this compound, the UV-Visible spectrum is expected to be characterized by two main types of electronic transitions: π → π* (pi to pi star) and n → π* (n to pi star) transitions. quora.comlibretexts.org

The π → π* transitions are typically of high intensity (large molar absorptivity, ε) and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org In benzaldehyde, this transition is observed around 248 nm in water. researchgate.net The presence of electron-donating groups (auxochromes) such as the methoxy (-OCH3) and propoxy (-OCH2CH2CH3) groups on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of this band. This is due to the extension of the conjugated system through the interaction of the lone pairs on the oxygen atoms with the π system of the aromatic ring. The methyl group (-CH3), being a weak electron-donating group, would also contribute to this shift.

The n → π* transitions are typically of much lower intensity (small ε) and involve the excitation of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* antibonding orbital. libretexts.orgyoutube.com These transitions are often observed as a shoulder or a weak band at longer wavelengths in the spectra of aromatic aldehydes. researchgate.net For benzaldehyde, this transition is observed around 283 nm in water. researchgate.net This transition is sensitive to the polarity of the solvent; in polar solvents, a hypsochromic shift (a shift to shorter wavelengths) is often observed. libretexts.org

Detailed Research Findings

Specific, experimentally determined UV-Visible absorption data for this compound is not found in the surveyed literature. However, based on the analysis of similar substituted benzaldehydes, the following characteristics can be predicted.

The electronic spectrum of benzaldehydes in the 220-360 nm region is well-documented. cdnsciencepub.comcdnsciencepub.com The formyl (aldehyde) group endows the benzene ring with spectral properties that are sensitive to substitution on the ring. cdnsciencepub.com For instance, the UV absorption cross-sections of various dimethylbenzaldehydes show maxima around 290 nm. nih.gov The introduction of alkoxy groups, such as methoxy and propoxy, generally leads to a red shift of the primary absorption bands.

The absorption maxima for benzaldehyde itself are recorded in various solvents, with the π → π* transition appearing around 242-249 nm and the weaker n → π* transition around 270-285 nm, depending on the solvent. cdnsciencepub.com It is anticipated that the cumulative electron-donating effects of the methoxy, methyl, and propoxy groups in this compound would shift these absorptions to longer wavelengths compared to unsubstituted benzaldehyde.

Interactive Data Table: Expected UV-Visible Absorption Characteristics

The following table summarizes the expected electronic transitions and the factors influencing the UV-Visible spectrum of this compound, based on established spectroscopic principles for aromatic aldehydes.

Expected Absorption Band Type of Electronic Transition Chromophore/Functional Group Involved Expected Wavelength Range Factors Influencing Absorption
Band I (K-band)π → πConjugated system of the benzene ring and carbonyl group~ 250 - 290 nmBathochromic shift due to electron-donating methoxy, propoxy, and methyl groups. Solvent polarity.
Band II (R-band)n → πCarbonyl group~ 290 - 340 nmLow intensity. Hypsochromic shift in polar solvents.

Computational and Theoretical Investigations on 2 Methoxy 3 Methyl 4 Propoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No published studies detailing quantum chemical calculations, including Density Functional Theory (DFT) or ab initio methods, specifically for 2-Methoxy-3-methyl-4-propoxy-benzaldehyde were identified.

Density Functional Theory (DFT) Studies for Ground State Properties

Information regarding DFT calculations to determine the ground state properties of this compound is not available in the searched scientific literature.

Ab Initio Methods for High-Level Characterization

No records of ab initio calculations for a high-level characterization of this compound were found.

Molecular Modeling and Conformational Analysis

Specific molecular modeling and conformational analysis studies for this compound have not been reported in the available literature.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Coupling Constants) via Computational Methods

There are no available computational predictions of spectroscopic parameters such as NMR chemical shifts or coupling constants for this compound.

Advanced Research Applications of 2 Methoxy 3 Methyl 4 Propoxy Benzaldehyde and Its Derivatives

Utilization in Chemo-Sensing and Probes for Analytical Applications

There is no available research data to populate this section.

Role in Ligand Design for Catalysis Research

There is no available research data to populate this section.

Future Research Directions and Emerging Challenges

Development of Novel and Highly Efficient Synthetic Pathways

The primary challenge in studying this compound is the absence of an established synthetic route. Future research would need to focus on developing efficient and high-yielding methods for its preparation. Tandem reactions, which combine multiple synthetic steps into a single operation without isolating intermediates, could offer a time- and cost-effective approach. liberty.edu One potential strategy could involve the multi-step synthesis starting from commercially available precursors, possibly utilizing techniques like the Weinreb amide synthesis followed by functionalization. acs.org Another avenue could be the desaturative aromatization of a corresponding cyclohexene (B86901) carbaldehyde precursor, a method that has shown promise for accessing polysubstituted aromatic aldehydes. nih.gov

Exploration of Undiscovered Reactivity Patterns and Transformations

The reactivity of aromatic aldehydes is well-documented, but the specific substitution pattern of 2-Methoxy-3-methyl-4-propoxy-benzaldehyde could lead to unique chemical behaviors. The interplay of the electron-donating methoxy (B1213986) and propoxy groups with the methyl group could influence the electrophilicity of the aldehyde carbonyl group and the reactivity of the aromatic ring. quora.comnumberanalytics.com Research would be needed to investigate its participation in fundamental reactions such as nucleophilic additions, condensations (like the Knoevenagel or Wittig reactions), and oxidations. numberanalytics.comacs.org Furthermore, exploring its potential in modern catalytic reactions, such as C-H activation or cross-coupling reactions, could unveil novel transformations. acs.orgacs.org

Integration of this compound into Next-Generation Functional Materials

Substituted benzaldehydes are valuable precursors for a wide range of functional materials. Once a reliable synthetic route is established, this compound could be investigated as a building block for advanced materials. For instance, it could be incorporated into the synthesis of novel organic light-emitting diode (OLED) materials, where the electronic properties of the aromatic core are crucial. acs.org Its structure might also lend itself to the creation of unique bioplastics or biopolymers, contributing to the development of sustainable materials. conagen.com

Advanced Computational Design and Prediction of New Derivatives with Tailored Properties

Computational chemistry offers a powerful tool for predicting the properties of new molecules before their synthesis. chemrxiv.org Density Functional Theory (DFT) and other computational methods could be employed to model the electronic structure, spectral properties, and reactivity of this compound and its hypothetical derivatives. researchgate.net This in-silico approach can guide synthetic efforts by identifying derivatives with desirable characteristics for specific applications, such as in organic electronics or as sensitizers in solar cells. researchgate.netrsc.org Such computational screening can accelerate the discovery of new functional molecules while minimizing experimental effort. acs.org

Addressing Scalability and Sustainability in Laboratory and Pilot-Scale Research Synthesis

A significant challenge in bringing any new chemical from the laboratory to practical use is the development of scalable and sustainable synthetic processes. blazingprojects.com Future research would need to address the environmental impact of the synthesis of this compound. This includes the use of greener solvents, minimizing waste, and employing catalytic methods to improve atom economy. chemistryjournals.netblazingprojects.com The principles of green chemistry would be paramount in developing a process that is not only efficient but also environmentally responsible, a key consideration for the modern chemical industry. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.